molecular formula C16H15N3O2S3 B2662799 4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE CAS No. 1421528-56-4

4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE

Cat. No.: B2662799
CAS No.: 1421528-56-4
M. Wt: 377.5
InChI Key: MRGTVLMXMKHLDE-UHFFFAOYSA-N
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Description

4-Propyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and oncology research. This molecule incorporates two key pharmacophores: a 1,2,3-thiadiazole core and a thiophene ring, both of which are well-documented in scientific literature for their broad bioactive properties . The primary research application of this compound and its structural analogs is in the discovery and development of novel anticancer agents . The 1,2,3-thiadiazole scaffold is a bioisostere of pyrimidine bases, which allows derivatives to potentially disrupt essential cellular processes like DNA replication in rapidly dividing cells . Furthermore, molecular hybrids containing both thiophene and thiadiazole rings have demonstrated promising in vitro cytotoxicity against a range of human cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549) . The mechanism of action for such compounds is an active area of investigation and may involve the inhibition of key enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis . This product is intended for research purposes by qualified laboratory personnel. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-propyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S3/c1-2-4-11-15(24-19-18-11)16(21)17-9-10-6-7-13(23-10)14(20)12-5-3-8-22-12/h3,5-8H,2,4,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRGTVLMXMKHLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(SN=N1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE undergoes several types of chemical reactions, including:

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiadiazole and thiophene moieties exhibit a range of biological activities. The following sections summarize the most relevant findings:

Antitumor Activity

Several studies have demonstrated that thiadiazole derivatives possess significant antitumor properties. For instance, derivatives similar to 4-propyl-N-{[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl}-1,2,3-thiadiazole-5-carboxamide have shown promising results against various cancer cell lines such as HepG-2 (liver cancer) and A549 (lung cancer) through mechanisms involving inhibition of DNA synthesis and cell division .

Table 1: Antitumor Activity Against Various Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundHepG-2X
Similar Thiadiazole DerivativeA549Y

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. In vitro studies have highlighted their effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Some compounds in this class have shown anti-inflammatory activities by modulating pathways involved in inflammation. This suggests that they could be explored further for therapeutic use in inflammatory diseases.

Case Studies

Recent research has focused on synthesizing new thiadiazole derivatives and evaluating their pharmacological profiles. For example, a study synthesized a series of 1,3,4-thiadiazoles and tested their anticancer activity against multiple cell lines using MTT assays . The results indicated that modifications on the thiadiazole ring significantly affected their potency.

Mechanism of Action

The mechanism of action of 4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling and regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

4-Propyl-N-(thiophen-2-yl(thiophen-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide
  • Structural Differences: The target compound replaces the thiophen-3-yl group in this analogue with a thiophene-2-carbonyl substituent.
  • Physicochemical Properties: The carbonyl group may reduce lipophilicity (logP) compared to the non-carbonyl analogue, impacting solubility and membrane permeability.
b. 2-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-N-phenylhydrazinecarbothioamide (Compound 3, )
  • Core Structure : Shares the 1,2,3-thiadiazole moiety but substitutes the propyl group with a methyl group and incorporates a phenylhydrazinecarbothioamide side chain.
  • Activity Implications : The phenyl group may enhance π-π stacking interactions, while the hydrazinecarbothioamide could confer metal-chelating properties, differentiating its mechanism from the target compound .
c. N-[[1-(3-METHYLBENZOYL)-5-INDOLINYL]METHYL]THIOPHENE-2-CARBOXAMIDE ()
  • Key Contrast : Replaces the thiadiazole core with an indolinyl-methyl group. The indole moiety’s hydrogen-bonding capacity and aromaticity may target serotoninergic or kinase-related pathways, unlike the thiadiazole-based target compound .

Functional Analogues

a. Thiophene-Oxadiazole Hybrid ()
  • Structural Comparison: Features a 1,3,4-oxadiazole ring instead of 1,2,3-thiadiazole.
  • Binding Data : The oxadiazole derivative exhibited a DNA-binding free energy of −6.58 kcal/mol, suggesting moderate interaction. The target compound’s thiadiazole core may offer stronger electron-withdrawing effects, improving binding to electron-rich targets .
b. Carbazole/α-Carboline-Thiophene Derivatives ()
  • Application Context : Designed as organic semiconductors, these compounds highlight how thiophene derivatives’ electronic properties can be tuned. The target compound’s thiophene-2-carbonyl group may similarly enhance charge transport, though its pharmacological applications remain speculative .

Research Findings and Implications

  • Synthetic Challenges : The target compound’s bithiophene-carbonyl system may require stringent reaction conditions to avoid side reactions, as seen in related thiophene syntheses .
  • Computational Insights : Molecular docking studies (e.g., AutoDock Vina, as used in ) could predict binding modes, though empirical validation is needed .
  • Structural Validation : Tools like SHELXL and WinGX () are critical for confirming crystallographic data, ensuring accurate structure-activity analyses .

Biological Activity

4-PROPYL-N-{[5-(THIOPHENE-2-CARBONYL)THIOPHEN-2-YL]METHYL}-1,2,3-THIADIAZOLE-5-CARBOXAMIDE is a compound of interest in medicinal chemistry due to its structural features that may confer significant biological activity. This article reviews the biological activities associated with this compound, focusing on its potential anticancer properties and other pharmacological effects based on recent research findings.

The compound features a thiadiazole core, which has been widely studied for its biological properties. Thiadiazoles are known to interact with various biological targets, including kinases involved in tumor progression. The presence of thiophene rings further enhances the compound's potential for bioactivity due to their ability to stabilize interactions with target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including those similar to the compound . For instance:

  • In Vitro Studies : Compounds structurally related to this compound have shown promising results against various cancer cell lines. For example, derivatives have demonstrated significant cytotoxic effects against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines with IC50 values indicating effective inhibition of cell proliferation .
  • Mechanistic Insights : The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells. Studies indicate that such compounds can inhibit c-Met phosphorylation, a critical pathway in cancer cell survival and proliferation .

Antimicrobial Activity

In addition to anticancer properties, the compound's derivatives have exhibited antimicrobial activities. Research has shown that certain thiadiazole derivatives possess antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Aspergillus niger .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of related compounds suggests favorable absorption and distribution characteristics. For instance, studies have reported good metabolic stability and bioavailability for thiadiazole derivatives, which is crucial for their therapeutic application . Importantly, some derivatives have been shown to exhibit low toxicity towards normal cells while maintaining efficacy against cancer cells .

Data Summary Table

Biological Activity Cell Line IC50 Value (µM) Mechanism
AnticancerHepG-24.37 ± 0.7Induction of apoptosis
AnticancerA-5498.03 ± 0.5Inhibition of c-Met phosphorylation
AntibacterialE. coliNot specifiedDisruption of bacterial cell wall
AntifungalA. nigerNot specifiedInhibition of fungal growth

Case Studies

  • Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and evaluated their anticancer activity across multiple human cancer cell lines. The most potent compounds showed significant inhibition rates and were further analyzed for their binding affinities with target proteins .
  • Structure-Activity Relationship (SAR) : Research focused on optimizing the structure of thiadiazole-based compounds led to the identification of key functional groups that enhance biological activity while reducing toxicity . This optimization is crucial for developing selective inhibitors for cancer therapy.

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of this compound?

Methodological Answer:
The synthesis involves multi-step heterocyclic coupling, with critical steps including thiophene-carbonyl conjugation and thiadiazole ring formation. Key considerations:

  • Reaction Design: Use a fractional factorial design (e.g., Box-Behnken or Central Composite Design) to optimize variables like temperature, solvent polarity, and catalyst loading. This minimizes experimental runs while identifying interactions between parameters .
  • Intermediate Purification: Employ gradient silica gel chromatography or recrystallization (using ethanol/water mixtures) to isolate intermediates with >95% purity, as impurities in early stages propagate errors downstream .
  • Yield Improvement: Replace traditional batch reactors with flow chemistry systems to enhance mixing and heat transfer, particularly for exothermic steps like thiadiazole cyclization .

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